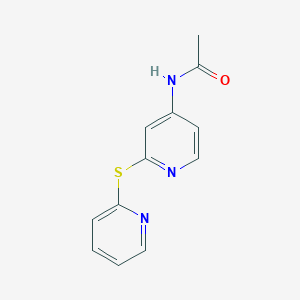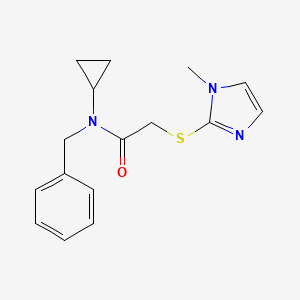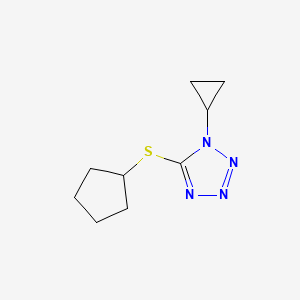
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family of compounds. It was first synthesized in 2014 and has gained popularity among researchers as a potent agonist for the cannabinoid receptor CB1.
Mécanisme D'action
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 acts as a potent agonist for the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Upon activation, the CB1 receptor modulates various signaling pathways, including the cAMP-PKA, MAPK, and PI3K-Akt pathways, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 can induce a range of physiological and biochemical effects in various tissues and organs. In the brain, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate neurotransmitter release and synaptic plasticity, leading to altered behavior and cognitive function. In the liver, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate lipid metabolism and inflammation, which may contribute to the development of metabolic disorders. In adipose tissue, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate adipogenesis and lipolysis, which may contribute to the development of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has several advantages as a research tool compound, including its high affinity and selectivity for the CB1 receptor, its stability and solubility in various solvents, and its ability to induce robust physiological and biochemical effects in various tissues and organs. However, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 also has several limitations, including its potential toxicity and adverse effects on cell viability and function, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201, including the development of more selective and potent CB1 agonists, the identification of novel signaling pathways and targets that are modulated by CB1 activation, and the investigation of the long-term effects of CB1 activation on various tissues and organs. Additionally, further studies are needed to elucidate the potential therapeutic applications of CB1 agonists, including the treatment of obesity, metabolic disorders, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 involves the reaction of 2-methylthiazole-4-carboxylic acid with 2-methyl-5-nitrobenzenesulfonamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-(4-fluorobenzoyl)benzoic acid in the presence of triethylamine to yield N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201.
Applications De Recherche Scientifique
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been extensively studied in the field of cannabinoid research due to its high affinity for the CB1 receptor. It has been used as a tool compound to study the physiological and biochemical effects of CB1 activation in various tissues and organs, including the brain, liver, and adipose tissue.
Propriétés
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-11-3-8-15(26(19,23)24)9-16(11)21-18(22)14-6-4-13(5-7-14)17-10-25-12(2)20-17/h3-10H,1-2H3,(H,21,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLLAYNLPJDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)

![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)






![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)